amino}acetate CAS No. 1795361-16-8](/img/structure/B2797585.png)
Tert-butyl 2-{[(tert-butoxy)carbonyl](piperidin-3-ylmethyl)amino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate is a chemical compound with the CAS No. 1795361-16-8 . It has a molecular weight of 328.45 and a molecular formula of C17H32N2O4 .
Synthesis Analysis
The synthesis of compounds similar to Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate often involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Physical And Chemical Properties Analysis
Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate has a molecular weight of 328.45 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of related compounds, like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, have been studied to understand their bond lengths and angles typical of piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).
Synthesis and Characterization
- The synthesis and molecular structure of chiral compounds similar to tert-butyl 2-{(tert-butoxy)carbonylamino}acetate have been investigated. For instance, the chiral cyclic amino acid ester (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized (Moriguchi et al., 2014).
Catalysis in Acylation Chemistry
- Compounds containing piperazine-1-carboxamido)ethyl methacrylate have been synthesized and used as catalysts in acylation chemistry, demonstrating the role of neighboring group effects in catalytic cycles (Mennenga, Dorn, Menzel, & Ritter, 2015).
Polymerization Initiators
- Di-tert. butyl peroxide, closely related to tert-butyl 2-{(tert-butoxy)carbonylamino}acetate, has been used to initiate polymerization, providing insights into the initiation process and the influence of radicals (Allen & Bevington, 1961).
Mechanism of Action
Target of Action
It’s known that the compound is a derivative of tert-butyloxycarbonyl-protected amino acids (boc-aails) . These compounds are typically used in peptide synthesis , suggesting that their targets could be enzymes or receptors involved in peptide-related biochemical processes.
Mode of Action
Boc-aails are known to participate in dipeptide synthesis . They interact with coupling reagents to enhance amide formation , which is a key step in peptide bond formation. This suggests that Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate may interact with its targets to facilitate peptide synthesis.
Biochemical Pathways
that it may influence peptide-related pathways. The compound’s role in enhancing amide formation suggests that it could affect the synthesis and degradation of peptides, and potentially influence downstream effects related to peptide function.
Pharmacokinetics
Given its use in peptide synthesis , it’s likely that its bioavailability and pharmacokinetic profile would be influenced by factors such as its chemical structure, the presence of the tert-butoxy carbonyl group, and the specific conditions under which it is used.
Result of Action
Given its role in enhancing amide formation in dipeptide synthesis , it can be inferred that its action could result in the production of specific peptides. These peptides could then exert various biological effects depending on their structure and function.
Action Environment
The action of Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate, like many other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, Boc-AAILs are known to be miscible in certain solvents and immiscible in others , which could influence their action, efficacy, and stability.
properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(piperidin-3-ylmethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O4/c1-16(2,3)22-14(20)12-19(15(21)23-17(4,5)6)11-13-8-7-9-18-10-13/h13,18H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWQEGZTFIOUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC1CCCNC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-{[(tert-butoxy)carbonyl](piperidin-3-ylmethyl)amino}acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

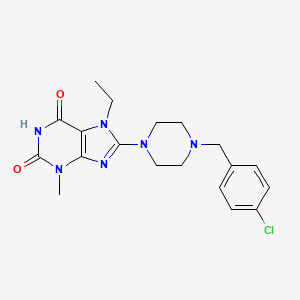
![N-[(1S,2R)-2-Hydroxycyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797504.png)
![N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2797506.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2797511.png)

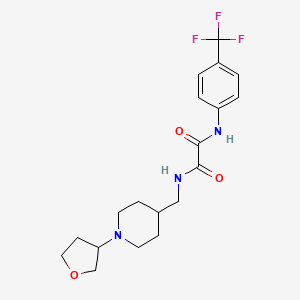
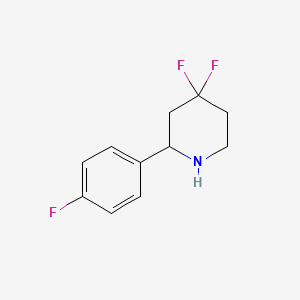
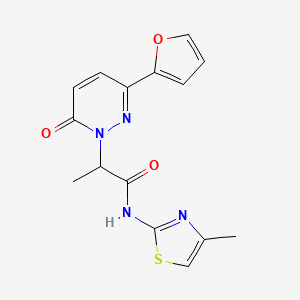
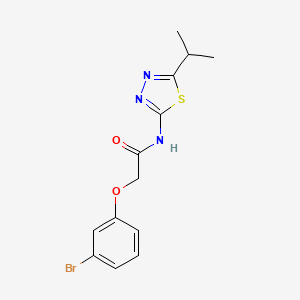
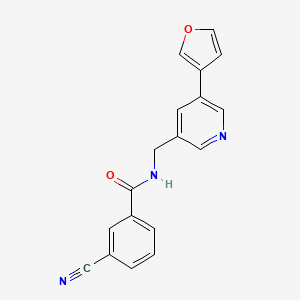
![Ethyl 2-methyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxypropanoate](/img/structure/B2797523.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2797524.png)
![2-Cyclopentyl-1-oxo-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2797525.png)